molecular formula C10H18N2O2 B1476765 (3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone CAS No. 1864187-63-2

(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1476765
CAS No.: 1864187-63-2
M. Wt: 198.26 g/mol
InChI Key: MDQKOIOJGSLOAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone” can be represented by the SMILES string: CN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperidine ring and an azetidine ring, both of which are common structures in medicinal chemistry.

Scientific Research Applications

Applications in Psychotic and Mood Disorders Treatment

One area of related research involves the study of compounds with effects on psychotic and mood disorders. For instance, Lurasidone is a novel antipsychotic with a distinctive pharmacodynamic profile indicating efficacy in the treatment of schizophrenia and acute bipolar depression without significant metabolic side effects, suggesting potential pathways for the development of new treatments in this area (Pompili et al., 2018).

Antimicrobial Applications

Another relevant field is the development of antimicrobial agents, such as Oxazolidinones, which show unique mechanisms of protein synthesis inhibition and are particularly effective against resistant strains of bacteria (Diekema & Jones, 2000). This suggests potential areas of application for new compounds in combating antimicrobial resistance.

Metabolic and Pharmacokinetic Studies

Research on the metabolism and pharmacokinetics of arylpiperazine derivatives, which undergo extensive pre-systemic and systemic metabolism, indicates the importance of understanding the metabolic pathways and potential effects of new compounds on neurotransmitter receptors (Caccia, 2007).

Understanding of Dopamine Receptor Ligands

Recent advances in understanding dopamine D2 receptor ligands for the treatment of neuropsychiatric disorders highlight the critical role of pharmacophore structure for affinity and efficacy, offering a template for the development of new therapeutic agents (Jůza et al., 2022).

Environmental and Toxicological Research

Investigations into the environmental presence and toxicological effects of synthetic cannabinoids, such as UR-144, shed light on the importance of understanding the broader impacts of chemical compounds beyond their primary applications (Adamowicz et al., 2017).

Future Directions

The future directions for research on “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. These compounds could potentially be developed into novel drugs with various therapeutic applications .

Properties

IUPAC Name

(3-methoxyazetidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-9-6-12(7-9)10(13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQKOIOJGSLOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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